METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE
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Overview
Description
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE is an organic compound with a complex structure that includes an amino group, a phenyl group, and a methyl ester
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This interaction with its targets could lead to changes in the cellular environment, potentially influencing various biological activities.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways could include a variety of cellular responses, potentially contributing to the compound’s overall biological activity.
Result of Action
Similar compounds, such as indole derivatives, are known to exhibit a variety of biological activities, suggesting that this compound could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are required to understand these aspects .
Dosage Effects in Animal Models
The effects of Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate at different dosages in animal models have not been reported. Future studies could explore threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, and its effects on localization or accumulation .
Subcellular Localization
Research could explore any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves the reaction of 2-amino-5-methylphenyl with benzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
METHYL (2-AMINO-PHENYL)-ACETATE: A simpler analog with similar functional groups but lacking the phenylmethyl substitution.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A compound with a similar amino group but different overall structure and applications.
Uniqueness
METHYL 2-{[(2-AMINO-5-METHYLPHENYL)(PHENYL)METHYL]AMINO}ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse applications and makes it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-9-15(18)14(10-12)17(19-11-16(20)21-2)13-6-4-3-5-7-13/h3-10,17,19H,11,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAQMTSVFIISAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(C2=CC=CC=C2)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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